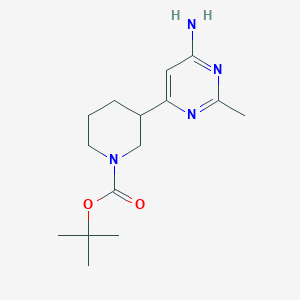

tert-Butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate

Descripción

Molecular Topology and Bond Connectivity Analysis

The molecular architecture of tert-Butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate exhibits a complex three-dimensional structure characterized by specific connectivity patterns between its constituent heterocyclic systems. The Simplified Molecular Input Line Entry System representation reveals the precise bond connectivity: O=C(N1CC(C2=NC(C)=NC(N)=C2)CCC1)OC(C)(C)C. This notation demonstrates the direct attachment of the pyrimidine ring at the 3-position of the piperidine system, creating a rigid bicyclic framework that significantly influences the overall molecular geometry.

The pyrimidine moiety features a 2-methyl substituent and a 6-amino group, which contribute to the electron density distribution and hydrogen bonding capabilities of the molecule. The nitrogen atoms within the pyrimidine ring are positioned at the 1,3-diazine configuration, creating distinct electronic environments that affect the compound's reactivity profile. The piperidine ring adopts its characteristic chair conformation, with the pyrimidine substituent occupying an equatorial position to minimize steric interactions.

The tert-butyl carbamate group is connected to the nitrogen atom at position 1 of the piperidine ring through a carbonyl linkage. This arrangement creates a protected amine functionality that serves both synthetic and structural purposes. The bulky tert-butyl group extends away from the piperidine-pyrimidine core, creating a distinct molecular shape that influences crystal packing and intermolecular interactions.

| Structural Component | Connectivity | Position | Electronic Effect |

|---|---|---|---|

| Pyrimidine Ring | C3-piperidine | Equatorial | Electron-withdrawing |

| Amino Group | C6-pyrimidine | Exocyclic | Electron-donating |

| Methyl Group | C2-pyrimidine | Exocyclic | Electron-donating |

| Carbamate Group | N1-piperidine | Axial | Electron-withdrawing |

| tert-Butyl Group | Carbamate oxygen | Terminal | Steric hindrance |

Crystallographic Characterization of Piperidine-Pyrimidine Hybrid Systems

Crystallographic analysis of related piperidine-pyrimidine hybrid systems provides valuable insights into the solid-state structure of tert-Butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate. Studies of similar compounds reveal that piperidine rings consistently adopt chair conformations with specific orientations relative to the pyrimidine moiety. In the case of 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, crystallographic analysis demonstrated that the piperidine ring maintains its chair conformation with the exocyclic nitrogen-carbon bond in an axial orientation.

The dihedral angle between the piperidine and pyrimidine ring planes in related structures typically ranges from 45 to 55 degrees, indicating a significant deviation from coplanarity. This angular relationship is crucial for understanding the three-dimensional shape of the molecule and its potential interactions with biological targets. The non-planar arrangement prevents extensive conjugation between the ring systems while maintaining optimal orbital overlap for electronic communication.

Crystal packing analysis of structurally related compounds reveals the importance of hydrogen bonding networks in determining solid-state arrangements. Nitrogen-hydrogen bonds originating from amino groups frequently participate in intermolecular interactions, forming characteristic graph set motifs such as R₂²(8) dimers. These interactions contribute significantly to crystal stability and influence the physical properties of the solid material.

The molecular packing efficiency in these hybrid systems is often influenced by the steric requirements of substituents, particularly bulky protecting groups like tert-butyl carbamate moieties. The three-dimensional arrangement must accommodate these large groups while maintaining favorable intermolecular contacts, leading to characteristic void spaces and density values that reflect the balance between attractive interactions and steric repulsion.

Conformational Dynamics of the tert-Butyl Carbamate Protection Group

The conformational behavior of the tert-butyl carbamate protecting group in tert-Butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate exhibits complex dynamics influenced by rotational barriers and electronic effects. Carbamate functional groups typically display restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from resonance delocalization. This restricted rotation results in the existence of syn and anti conformational isomers, where the syn isomer places the carbonyl oxygen and nitrogen lone pair on the same side of the carbamate bond.

In tert-butyl carbamate systems, the anti conformer is generally favored by 1.0 to 1.5 kilocalories per mole due to reduced steric and electrostatic repulsion. However, the energy difference between conformers can be relatively small, leading to dynamic equilibria in solution. The presence of the bulky tert-butyl group introduces additional steric constraints that influence the preferred conformation and rotation barriers around the carbamate linkage.

Temperature-dependent nuclear magnetic resonance studies of related carbamate systems reveal coalescence temperatures that indicate specific activation energies for conformational interconversion. The rotational barrier around the carbon-nitrogen bond typically ranges from 15 to 20 kilocalories per mole, corresponding to slow exchange on the nuclear magnetic resonance timescale at room temperature.

The electronic environment created by the piperidine-pyrimidine framework can significantly influence carbamate conformational preferences through inductive and field effects. The electron-withdrawing nature of the pyrimidine ring may stabilize certain conformations by reducing electron density at the carbamate nitrogen, thereby affecting the resonance contribution and rotational barrier height.

| Conformational Parameter | Value Range | Energy Difference | Temperature Dependence |

|---|---|---|---|

| Anti conformer preference | 60-80% | 1.0-1.5 kcal/mol | Decreases with temperature |

| Rotation barrier | 15-20 kcal/mol | - | Constant |

| Coalescence temperature | 50-80°C | - | Solvent dependent |

| Syn conformer population | 20-40% | +1.0-1.5 kcal/mol | Increases with temperature |

Intermolecular Interaction Patterns in Solid-State Configurations

The solid-state arrangement of tert-Butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate is governed by a complex network of intermolecular interactions that determine crystal packing efficiency and stability. Primary hydrogen bonding interactions originate from the amino group attached to the pyrimidine ring, which serves as both hydrogen bond donor and acceptor. These interactions typically form with nitrogen atoms in adjacent pyrimidine rings or with carbonyl oxygen atoms from carbamate groups.

Nitrogen-hydrogen to nitrogen hydrogen bonds are particularly prevalent in pyrimidine-containing structures, often forming infinite chains or discrete dimeric arrangements. The directionality and strength of these interactions depend on the geometric constraints imposed by the molecular framework and the availability of complementary hydrogen bonding sites. Graph set analysis of these patterns frequently reveals R₂²(8) motifs characteristic of amino-pyrimidine interactions.

The bulky tert-butyl group significantly influences crystal packing by creating steric exclusion zones that limit close molecular approach. This steric hindrance can lead to the formation of channel structures or cavities within the crystal lattice, affecting both density and mechanical properties. The hydrophobic nature of the tert-butyl group also promotes favorable van der Waals interactions with similar nonpolar regions of adjacent molecules.

Aromatic stacking interactions contribute to the overall stability of the crystal structure, despite the non-planar arrangement of the piperidine-pyrimidine system. π-π interactions between pyrimidine rings typically occur at centroid-centroid distances of 3.5 to 4.0 angstroms, with specific orientations that maximize orbital overlap while minimizing electrostatic repulsion. These interactions are particularly important for compounds containing electron-deficient aromatic systems like pyrimidines.

The combination of hydrogen bonding, van der Waals forces, and aromatic interactions creates a three-dimensional network that determines the overall crystal structure. The relative contributions of these different interaction types can be quantified through crystallographic analysis and computational modeling, providing insights into the factors that control solid-state stability and polymorphic behavior. Understanding these interaction patterns is crucial for predicting physical properties and designing related compounds with optimized characteristics.

Propiedades

IUPAC Name |

tert-butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-10-17-12(8-13(16)18-10)11-6-5-7-19(9-11)14(20)21-15(2,3)4/h8,11H,5-7,9H2,1-4H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDFXSDDAORLSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)C2CCCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Photocatalytic One-Step Synthesis Using Acridine Salt Catalyst

A recent patented method describes a one-step photocatalytic synthesis approach for related tert-butyl carbamate derivatives, which can be adapted for the synthesis of tert-butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate. The key features of this method are:

- Reactants : 2-aminopyrimidine derivative (e.g., 6-amino-2-methylpyrimidine), piperidine-1-tert-butyl formate (tert-butyl carbamate protected piperidine), acridine salt as a photocatalyst, and an oxidant such as 2,2,6,6-tetramethylpiperidine-N-oxide.

- Solvent : Anhydrous dichloroethane.

- Conditions : The reaction mixture is purged with oxygen and irradiated with blue LED light for approximately 10 hours.

- Outcome : The method yields the target tert-butyl carbamate derivative with high purity and yields up to 95%.

- Advantages : This approach shortens the synthesis path by avoiding multi-step protection/deprotection and coupling reactions. It is environmentally friendly, safe, and cost-effective due to the absence of heavy metals and harsh reagents.

| Component | Amount (per 2 mL solvent) | Equivalents |

|---|---|---|

| 2-Aminopyrimidine derivative | 0.2 mmol | 1.0 eq |

| Piperidine-1-tert-butyl formate | 0.2 mmol | 1.0 eq |

| Acridine salt (photocatalyst) | 0.01 mmol | 0.1 eq |

| 2,2,6,6-Tetramethylpiperidine-N-oxide (oxidant) | 0.1 mmol | 0.5 eq |

| Anhydrous dichloroethane | 2 mL | - |

Process: After oxygen purging, the mixture is irradiated with blue LED light, followed by filtration, solvent removal, and purification via column chromatography to isolate the product as a colorless solid with high yield.

Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution Routes

Another established synthetic strategy involves palladium-catalyzed coupling reactions and nucleophilic aromatic substitution on halogenated pyrimidine derivatives:

- Starting Materials : Halogenated pyrimidine intermediates such as 2-chloro- or 4-chloropyrimidine derivatives, and tert-butyl piperidine-1-carboxylate or related piperidine carbamates.

- Catalysts and Reagents : Palladium complexes (e.g., Pd2(dba)3), ligands such as Xantphos, and bases like potassium tert-butoxide.

- Solvents : Anhydrous and degassed toluene or tetrahydrofuran (THF).

- Conditions : The reaction is conducted under nitrogen atmosphere, typically refluxed for 3–5 hours.

- Workup : After completion, the reaction mixture is quenched with water, extracted with organic solvents (e.g., dichloromethane), dried, and purified by silica gel chromatography.

This method allows the installation of the pyrimidinyl moiety onto the piperidine ring while maintaining the tert-butyl carbamate protecting group intact. The method is versatile and can accommodate various substituents on the pyrimidine ring, including the 6-amino and 2-methyl groups.

Stepwise Synthesis via Pyrimidine Functionalization and Piperidine Coupling

A more classical approach involves:

- Step 1 : Synthesis of 6-amino-2-methylpyrimidin-4-yl halide or activated intermediate.

- Step 2 : Coupling with tert-butyl piperidine-1-carboxylate under nucleophilic substitution or palladium-catalyzed conditions.

- Step 3 : Purification and characterization.

This approach, while more time-consuming, allows precise control over substitution patterns and functional group compatibility.

Summary Table of Preparation Methods

Research Findings and Notes

- The photocatalytic method using acridine salt avoids the use of heavy metals and harsh reducing agents, making it safer and more environmentally sustainable for industrial-scale synthesis.

- Palladium-catalyzed methods require careful control of atmosphere and moisture to prevent catalyst deactivation but provide broad substrate scope and functional group tolerance.

- Purification typically involves silica gel chromatography, and the product is characterized by standard spectroscopic methods (NMR, MS) to confirm structure and purity.

- The tert-butyl carbamate group serves as a protecting group for the piperidine nitrogen, facilitating selective functionalization and improving compound stability during synthesis.

Análisis De Reacciones Químicas

tert-Butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate exhibit significant anticancer properties. In particular, pyrimidine derivatives have been shown to inhibit key kinases involved in cancer cell proliferation.

Case Study :

A study published in Nature demonstrated that pyrimidine-based compounds can inhibit the activity of PfGSK3 and PfPK6, which are implicated in the growth of certain cancer cells. The synthesized compounds were screened for their inhibitory effects, revealing that modifications to the pyrimidine structure could enhance potency against these targets .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound 18h | 698 ± 66 | PfGSK3 |

| Compound 18g | Similar potency | PfPK6 |

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Research indicates that certain piperidine derivatives can exhibit antifungal and antibacterial activities, making them candidates for developing new antimicrobial agents.

Case Study :

A study evaluated various piperidine derivatives for their antifungal activity against common pathogens. The results suggested that modifications at the piperidine ring could lead to enhanced antifungal efficacy, with some compounds achieving significant inhibition of fungal growth .

Neurological Applications

There is emerging evidence suggesting that pyrimidine derivatives may play a role in neurological disorders. The inhibition of specific kinases has been linked to neuroprotection and cognitive enhancement.

Case Study :

Research into pyrimidine-based inhibitors has shown promising results in models of neurodegenerative diseases. For instance, certain compounds demonstrated the ability to cross the blood-brain barrier and exert neuroprotective effects by modulating kinase activity involved in neuronal survival pathways .

In Vitro Activity of Pyrimidine Derivatives

Mecanismo De Acción

The mechanism of action of tert-Butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine moiety is known to interact with nucleotide-binding sites, potentially inhibiting enzyme activity. The piperidine ring may also play a role in stabilizing the compound’s binding to its target .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and selected analogs:

Physicochemical Properties

- Solubility and Lipophilicity: The target compound’s 6-amino group enhances hydrophilicity compared to analogs with chloro (e.g., ) or methylthio groups (e.g., ), which increase lipophilicity.

- Stability: Chloro-substituted analogs (e.g., ) may exhibit higher reactivity toward nucleophilic substitution, whereas the amino group in the target compound improves stability under physiological conditions .

Pharmacokinetic Considerations

- Methylthio groups (e.g., ) may undergo oxidative metabolism to sulfoxides, increasing clearance rates compared to the target compound’s amino group, which is less prone to Phase I metabolism .

Actividad Biológica

Tert-Butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate, commonly referred to as TMPPC, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of TMPPC, supported by data tables and relevant case studies.

TMPPC has the following chemical characteristics:

- Molecular Formula : C15H24N4O2

- Molecular Weight : 292.38 g/mol

- CAS Number : 1446282-15-0

- MDL Number : MFCD25509458

TMPPC exhibits several mechanisms that contribute to its biological activity:

- Neuronal Toxicity : TMPPC has been shown to induce neuronal death in vitro. This effect is attributed to its ability to form hydrogen bonds with amide groups in proteins and nucleic acids, potentially leading to structural changes that disrupt cellular function .

- Covalent Binding : The compound can react with DNA and RNA, forming covalent adducts that inhibit protein synthesis, which may result in cell death. This property positions TMPPC as a potential biomarker for certain biological assays .

- Antiviral Activity : TMPPC derivatives have been explored for their antiviral properties against various viruses. Research indicates that compounds with similar structures exhibit significant antiviral activity, suggesting that TMPPC may also possess such capabilities .

Antiviral Properties

Recent studies have highlighted the antiviral potential of TMPPC and related compounds. For instance:

- In vitro assays demonstrated that certain derivatives of pyrimidine-containing compounds exhibit activity against the tobacco mosaic virus (TMV), indicating a possible pathway for TMPPC's antiviral effects .

Neuroprotective Effects

Research has indicated that some derivatives of TMPPC can provide neuroprotection against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease. These compounds showed a reduction in inflammatory cytokines such as TNF-alpha and IL-6, suggesting a protective mechanism against neurodegeneration .

Case Studies

Several case studies have explored the biological activity of TMPPC:

- Neuronal Cell Studies : In vitro experiments conducted on neuronal cell lines revealed that exposure to TMPPC resulted in increased cell death rates compared to control groups, highlighting its neurotoxic potential .

- Antiviral Assays : A study focusing on the antiviral efficacy of pyrimidine derivatives found that compounds similar to TMPPC inhibited viral replication significantly, warranting further investigation into its potential as an antiviral agent .

Data Table: Summary of Biological Activities

Q & A

Q. Basic

- Personal Protective Equipment (PPE) : Respiratory protection (N95 masks), nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure .

- Lab Setup : Ensure access to eyewash stations and chemical fume hoods .

- Waste Disposal : Segregate hazardous waste and use certified disposal services to comply with environmental regulations .

How can researchers resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography)?

Q. Advanced

- Cross-Validation : Combine multiple techniques (e.g., H/C NMR, high-resolution mass spectrometry) to confirm molecular integrity.

- Computational Modeling : Density Functional Theory (DFT) simulations to predict NMR shifts and compare with experimental data.

- Crystallographic Analysis : X-ray diffraction for unambiguous confirmation of stereochemistry .

What experimental strategies are effective for studying this compound’s biological activity?

Q. Advanced

Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs, leveraging the pyrimidine core’s affinity for ATP-binding pockets .

In Vitro Assays :

- Enzyme Inhibition : Measure IC values against purified targets.

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .

SAR Studies : Modify substituents (e.g., tert-butyl, amino groups) to correlate structure with activity .

How does this compound compare to structurally similar analogs in terms of reactivity and bioactivity?

Q. Advanced

| Compound | Structural Features | Key Differences |

|---|---|---|

| tert-Butyl 6-aminohexanoate | Linear backbone | Lacks aromatic systems; lower binding affinity |

| Boc-protected pyrimidines | Shared Boc group | Varied substituents alter solubility and metabolic stability |

| Pyridinyl-piperidine derivatives | Similar core | Position of methyl/amino groups affects kinase selectivity |

What analytical methods are recommended for characterizing purity and stability?

Q. Basic

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to detect impurities (<0.5% threshold).

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under nitrogen atmosphere.

- Stability Studies : Monitor degradation in accelerated conditions (40°C/75% RH) for 4 weeks .

How can researchers optimize reaction conditions to improve yields in Boc deprotection?

Q. Advanced

- Acid Selection : Compare trifluoroacetic acid (TFA) vs. HCl/dioxane for efficiency and side-product formation.

- Temperature Control : Mild conditions (0–25°C) to prevent racemization or ring-opening .

- Workup Strategies : Neutralization with NaHCO followed by extraction to isolate deprotected amines .

What mechanistic insights explain unexpected reactivity during functionalization?

Q. Advanced

- Steric Effects : The tert-butyl group may hinder nucleophilic attacks, favoring alternative pathways (e.g., SN1 over SN2).

- Electronic Factors : Electron-donating amino groups on pyrimidine activate specific positions for electrophilic substitution .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote side reactions .

How can data from conflicting solubility studies be reconciled?

Q. Advanced

- Solvent Screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar regions, THF for nonpolar).

- pH-Dependent Studies : Adjust pH to protonate/deprotonate amino groups, altering solubility profiles .

- Co-Solvent Systems : Blend solvents (e.g., ethanol-water) to enhance dissolution for in vitro assays .

What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., Boc protection).

- Catalyst Optimization : Transition from homogeneous (e.g., Pd(PPh)) to heterogeneous catalysts for easier recovery .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.